Cas no 14947-48-9 (1,3-Dithiane-2-ethanol)

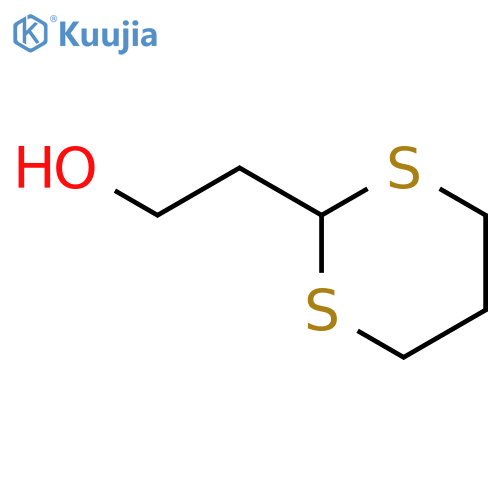

1,3-Dithiane-2-ethanol structure

商品名:1,3-Dithiane-2-ethanol

CAS番号:14947-48-9

MF:C6H12OS2

メガワット:164.288879394531

MDL:MFCD32011775

CID:3784889

PubChem ID:12778191

1,3-Dithiane-2-ethanol 化学的及び物理的性質

名前と識別子

-

- 1,3-Dithiane-2-ethanol

- 2-(1,3-Dithian-2-yl)ethanol

- DTXSID80509622

- C6H12OS2

- D80727

- 14947-48-9

- 2-(1,3-Dithian-2-yl)ethan-1-ol

- DTXCID60460429

-

- MDL: MFCD32011775

- インチ: InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2

- InChIKey: YBACVTHKZMQAJF-UHFFFAOYSA-N

- ほほえんだ: C1CSC(SC1)CCO

計算された属性

- せいみつぶんしりょう: 164.03295735g/mol

- どういたいしつりょう: 164.03295735g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 71.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1,3-Dithiane-2-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D899840-1g |

2-(1,3-Dithian-2-yl)ethanol |

14947-48-9 | 97% | 1g |

¥1800.90 | 2023-02-23 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-5g |

2-(1,3-Dithian-2-yl)ethanol |

14947-48-9 | 97% | 5g |

¥7490.00 | 2023-02-24 | |

| AstaTech | D80727-0.1/G |

2-(1,3-DITHIAN-2-YL)ETHANOL |

14947-48-9 | 95% | 0.1g |

$51 | 2023-09-19 | |

| AstaTech | D80727-0.25/G |

2-(1,3-DITHIAN-2-YL)ETHANOL |

14947-48-9 | 95% | 0.25g |

$67 | 2023-09-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | AK00898410-250mg |

14947-48-9 | 97% | 250mg |

¥568.00 | 2023-09-15 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-5g |

2-(1,3-Dithian-2-yl)ethanol |

14947-48-9 | 97% | 5g |

¥7490.00 | 2023-09-15 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-250mg |

2-(1,3-Dithian-2-yl)ethanol |

14947-48-9 | 97% | 250mg |

¥620.00 | 2023-09-15 | |

| 1PlusChem | 1P001M75-100mg |

1,3-Dithiane-2-ethanol |

14947-48-9 | 97% | 100mg |

$72.00 | 2024-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76120-250mg |

2-(1,3-Dithian-2-yl)ethanol |

14947-48-9 | 97% | 250mg |

¥685.0 | 2024-07-16 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-1g |

2-(1,3-Dithian-2-yl)ethanol |

14947-48-9 | 97% | 1g |

¥1870.00 | 2023-02-24 |

1,3-Dithiane-2-ethanol 関連文献

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

14947-48-9 (1,3-Dithiane-2-ethanol) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14947-48-9)1,3-Dithiane-2-ethanol

清らかである:99%

はかる:10g

価格 ($):1498.0